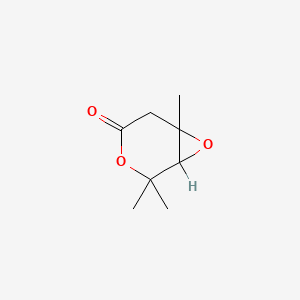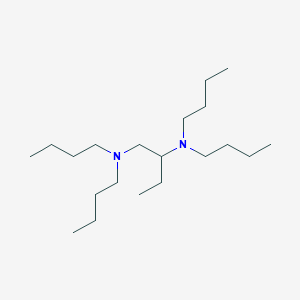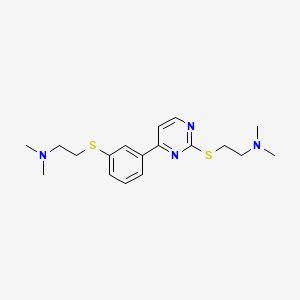
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes both pyrimidine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 3-((2-(dimethylamino)ethyl)thio)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanamine, N-ethyl-
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is unique due to its dual functional groups (pyrimidine and phenyl) and the presence of both thioether and dimethylamino groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
129224-78-8 |
|---|---|
Fórmula molecular |
C18H26N4S2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
2-[3-[2-[2-(dimethylamino)ethylsulfanyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H26N4S2/c1-21(2)10-12-23-16-7-5-6-15(14-16)17-8-9-19-18(20-17)24-13-11-22(3)4/h5-9,14H,10-13H2,1-4H3 |
Clave InChI |
CPMOHYYYNYDKDJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



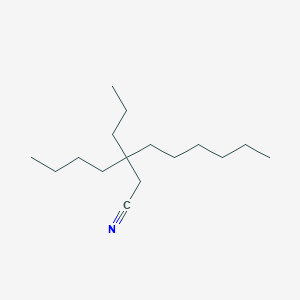
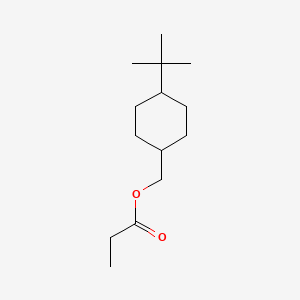
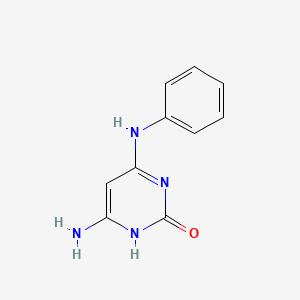
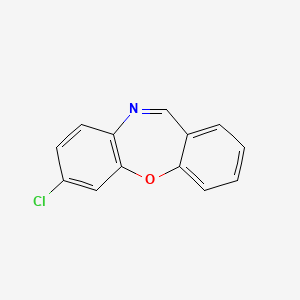
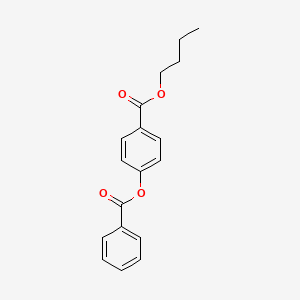
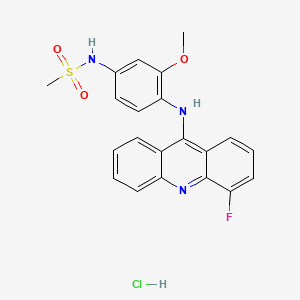
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
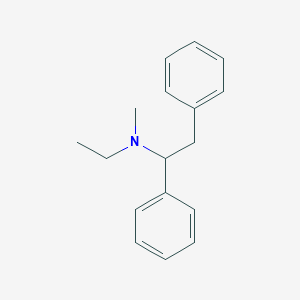
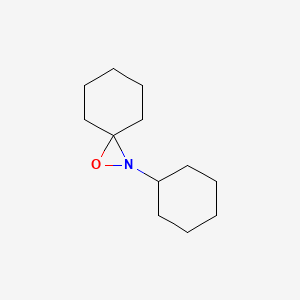
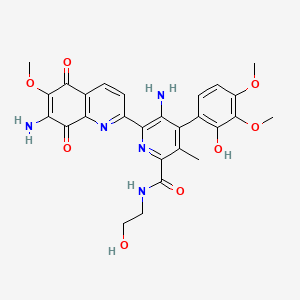
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
